1,2-Bis(4-methylthiazol-2-yl)disulfane
Overview
Description
1,2-Bis(4-methylthiazol-2-yl)disulfane is a chemical compound with diverse applications in scientific research1. Its unique structure enables studies on catalysis, material science, and biochemistry1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1,2-Bis(4-methylthiazol-2-yl)disulfane is not readily available from the search results. However, it is available for purchase from various suppliers231.Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-methylthiazol-2-yl)disulfane is not explicitly mentioned in the search results. However, its molecular formula is C8H8N2S44.Chemical Reactions Analysis
The specific chemical reactions involving 1,2-Bis(4-methylthiazol-2-yl)disulfane are not detailed in the search results. However, its unique structure suggests potential applications in catalysis, material science, and biochemistry1.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Bis(4-methylthiazol-2-yl)disulfane are not provided in the search results.Scientific Research Applications
Efficient Synthesis of Dithiazolidine-3,5-diones
1,2,4-Dithiazolidine-3,5-diones, derived from bis(chlorocarbonyl)disulfane, are explored for their role as amino protecting groups in peptide, glycopeptide, and PNA synthesis. These compounds serve as masked isocyanates and sulfurization reagents, offering novel synthetic routes in organic chemistry (Barany et al., 2005).
Precursors for Bifunctionalized Anionic Derivatives
Research on bis-β-sulfanylethylester and cyclic disulfide-S-oxides reveals their utility as precursors for anionic derivatives with two oxidized sulfurs. These compounds facilitate the synthesis of a variety of sulfonated and sulfinated species, showing potential for creating novel organic molecules (Sousa & Artaud, 2008).
Copper(I) Coordination Chemistry
Studies on thione and oligosulfide-bridged 6-methyl-2,2′-bipyridines, including 1,2-bis(6′-methyl-2,2′-bipyridin-6-yl)disulfane, have provided insights into redox addressable ligands in copper(I) coordination chemistry. These findings contribute to the understanding of ligand behavior in metal coordination spheres and their redox properties (Constable et al., 2010).
Novel Hepatoprotective Agents
Research into bis(isoxazol-4-ylmethylsulfanyl)alkanes and their metal complexes has shown potential for these compounds as effective hepatoprotective agents. This work underscores the importance of sulfur-containing compounds in designing new therapeutic agents (Akhmetova et al., 2018).
Synthesis of Bisisothiazole-4-yl Disulfides
An innovative synthesis route for bisisothiazole-4-yl disulfides through demethoxylative thioannulation of alkynyl oxime ethers with sulfur highlights a novel method for constructing complex sulfur-containing heterocycles. This process emphasizes the versatility of sulfur in organic synthesis (Li et al., 2020).
Safety And Hazards
The safety and hazards associated with 1,2-Bis(4-methylthiazol-2-yl)disulfane are not detailed in the search results.
Future Directions
The future directions for the use and study of 1,2-Bis(4-methylthiazol-2-yl)disulfane are not specified in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)disulfanyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S4/c1-5-3-11-7(9-5)13-14-8-10-6(2)4-12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPYUFUIUSJRSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SSC2=NC(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398980 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methylthiazol-2-yl)disulfane | |
CAS RN |
23826-98-4 | |
Record name | Bis(4-methylthiazol-2-yl) disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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